

An In-depth Technical Guide to Oseltamivir Impurity D

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Compound of Interest

Compound Name: Ethyl 4-acetamido-3-hydroxybenzoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Oseltamivir Impurity D, a known process-related impurity and potential degradation product of the antiviral medication Oseltamivir. This document outlines its chemical identity, synthesis, and analytical characterization, offering valuable insights for researchers and professionals involved in the development, manufacturing, and quality control of Oseltamivir.

Chemical Identity and Physical Properties

Oseltamivir Impurity D is chemically known as **Ethyl 4-acetamido-3-hydroxybenzoate**.^{[1][2][3][4][5]} It is also referred to by several synonyms, including Oseltamivir Phenol Impurity and Oseltamivir EP Impurity D.^{[1][5]} The compound is typically a white to off-white or pale yellow solid.^[5]

Table 1: Chemical Identifiers and Physical Properties of Oseltamivir Impurity D

Parameter	Value	Reference
Chemical Name	Ethyl 4-acetamido-3-hydroxybenzoate	[1][2][3][4][5]
Synonyms	Oseltamivir Phenol Impurity, Oseltamivir EP Impurity D, 4-Acetylamino-3-hydroxybenzoic acid ethyl ester	[1][5]
CAS Number	1346604-18-9	[1][3][4][5]
Molecular Formula	C ₁₁ H ₁₃ NO ₄	[1][2][3]
Molecular Weight	223.23 g/mol	[1][2][3]
Appearance	White to Pale Yellow Solid	[5]
Storage	2-8°C, Refrigerator	[5]

Synthesis of Oseltamivir Impurity D

While specific, detailed proprietary synthesis protocols are not publicly available, the formation of Oseltamivir Impurity D is understood to be related to the manufacturing process of Oseltamivir. One suggested synthetic route involves the simulation of the synthesis conditions of amino crotonate ethyl ester, followed by modification, purification, and cyclization.

A plausible, generalized laboratory-scale synthesis protocol is outlined below. This protocol is illustrative and would require optimization for specific applications.

Illustrative Synthesis Protocol

Objective: To synthesize **Ethyl 4-acetamido-3-hydroxybenzoate**.

Materials:

- 4-Amino-3-hydroxybenzoic acid
- Ethanol (absolute)

- Acetyl chloride
- Thionyl chloride (SOCl_2) or other suitable esterification catalyst
- Pyridine or other suitable base
- Dichloromethane (DCM) or other suitable solvent
- Sodium bicarbonate (NaHCO_3) solution
- Brine solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- Esterification:
 - Suspend 4-amino-3-hydroxybenzoic acid in absolute ethanol.
 - Cool the mixture in an ice bath.
 - Slowly add thionyl chloride dropwise with stirring.
 - After the addition is complete, reflux the mixture for several hours until the reaction is complete (monitored by TLC).
 - Cool the reaction mixture and remove the solvent under reduced pressure.
 - Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent like ethyl acetate.
 - Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate to yield the crude ethyl 4-amino-3-hydroxybenzoate.
- Acetylation:
 - Dissolve the crude ethyl 4-amino-3-hydroxybenzoate in a suitable solvent such as dichloromethane.

- Add a base, such as pyridine, to the solution.
- Cool the mixture in an ice bath and slowly add acetyl chloride dropwise.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Quench the reaction with water and separate the organic layer.
- Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sulfate and concentrate under reduced pressure.
- Purification:
 - The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure **Ethyl 4-acetamido-3-hydroxybenzoate**.

Analytical Characterization

The identification and quantification of Oseltamivir Impurity D in pharmaceutical samples are crucial for ensuring the quality and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) is the primary technique used for this purpose.

High-Performance Liquid Chromatography (HPLC) Method

While a specific validated method for Oseltamivir Impurity D is not publicly detailed, a general reverse-phase HPLC method for the analysis of Oseltamivir and its impurities can be adapted.

Table 2: General HPLC Parameters for the Analysis of Oseltamivir and its Impurities

Parameter	Description
Column	C18 (e.g., 4.6 x 250 mm, 5 μ m)
Mobile Phase	A mixture of an aqueous buffer (e.g., phosphate or formate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The specific gradient or isocratic composition would need to be optimized. For example, a mobile phase of Methanol and Water (75:25% v/v) has been used for Oseltamivir analysis.
Flow Rate	1.0 mL/min
Detection Wavelength	UV detection at approximately 223 nm.
Column Temperature	Ambient or controlled (e.g., 25-30 $^{\circ}$ C)
Injection Volume	10-20 μ L
Internal Standard (optional)	A suitable non-interfering compound can be used for improved quantitative accuracy.

Sample Preparation:

- Accurately weigh a known amount of the Oseltamivir drug substance or a crushed tablet.
- Dissolve the sample in a suitable diluent (e.g., a mixture of water and methanol).
- Sonicate to ensure complete dissolution.
- Filter the solution through a 0.45 μ m syringe filter before injection into the HPLC system.

Spectroscopic Data

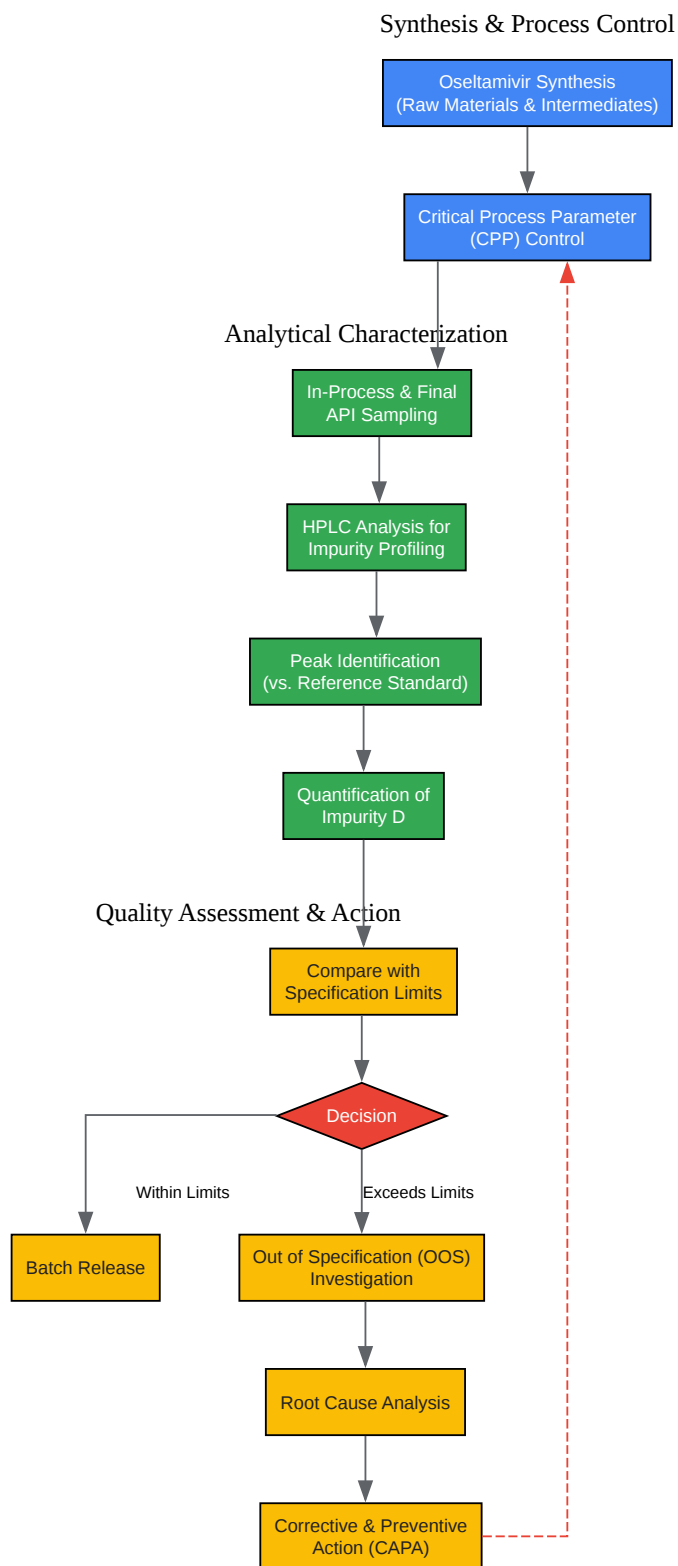
Detailed spectroscopic data for Oseltamivir Impurity D is often proprietary and provided with the purchase of a reference standard. However, the expected spectroscopic characteristics can be inferred from its chemical structure.

Table 3: Expected Spectroscopic Data for Oseltamivir Impurity D

Technique	Expected Data
^1H NMR	Signals corresponding to the ethyl group (a quartet and a triplet), an acetyl group (a singlet), aromatic protons, and protons of the hydroxyl and amide groups.
^{13}C NMR	Resonances for the carbonyl carbons of the ester and amide, carbons of the aromatic ring, the ethyl group, and the acetyl group.
Mass Spectrometry (MS)	A molecular ion peak corresponding to the molecular weight of 223.23. Fragmentation patterns would involve the loss of the ethoxy group, the acetyl group, and other characteristic fragments.
Infrared (IR) Spectroscopy	Characteristic absorption bands for the O-H stretch (hydroxyl), N-H stretch (amide), C=O stretches (ester and amide), and aromatic C-H and C=C vibrations.

Logical Workflow for Impurity Management

The control of Oseltamivir Impurity D is a critical aspect of the drug manufacturing process. A systematic approach is necessary for its identification, monitoring, and mitigation.



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Caption: Logical workflow for the identification, control, and management of Oseltamivir Impurity D.

Conclusion

Oseltamivir Impurity D is a critical quality attribute in the production of Oseltamivir. A thorough understanding of its chemical properties, formation, and analytical determination is essential for ensuring the safety and efficacy of the final drug product. This guide provides a foundational understanding for researchers and drug development professionals, emphasizing the importance of robust process controls and validated analytical methods for the effective management of this impurity.

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